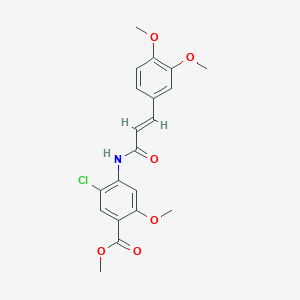
顺式-尿刊酸
科学研究应用
顺式尿刊酸具有广泛的科学研究应用,包括:
生化分析
Biochemical Properties
cis-Urocanic acid is involved in various biochemical reactions, primarily through its ability to transport protons from the mildly acidic extracellular medium into the cell cytosol. This proton transport leads to intracellular acidification, which can suppress several cellular activities . The compound interacts with enzymes such as serine/threonine and tyrosine phosphatases, inhibiting their activity and thereby affecting cell signaling pathways . Additionally, cis-Urocanic acid interacts with proteins involved in the immune response, contributing to its immunosuppressive effects .
Cellular Effects
cis-Urocanic acid has significant effects on various cell types and cellular processes. In cancer cells, it induces both apoptotic and necrotic cell death by impairing metabolic activity and arresting the cell cycle . The compound influences cell signaling pathways, such as the ERK and JNK pathways, by inhibiting phosphatase activity . This inhibition leads to changes in gene expression and cellular metabolism, ultimately suppressing cell proliferation and promoting apoptosis .
Molecular Mechanism
The molecular mechanism of cis-Urocanic acid involves its ability to transport protons into the cell cytosol, leading to intracellular acidification . This acidification affects various cellular processes, including enzyme activity and cell signaling pathways. cis-Urocanic acid inhibits serine/threonine and tyrosine phosphatases, which in turn activates the ERK and JNK pathways . These pathways play a crucial role in regulating cell proliferation, apoptosis, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-Urocanic acid change over time. The compound is relatively stable, but its activity can decrease due to degradation . Long-term exposure to cis-Urocanic acid has been shown to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of cis-Urocanic acid vary with different dosages in animal models. At low doses, the compound can induce immunosuppression without significant toxicity . At higher doses, cis-Urocanic acid can cause adverse effects, including increased cell death and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
cis-Urocanic acid is involved in metabolic pathways related to histidine metabolism. It is synthesized from histidine and can be further metabolized into other compounds . The compound interacts with enzymes such as urocanase, which catalyzes the conversion of urocanic acid to formiminoglutamic acid . These interactions can affect metabolic flux and the levels of various metabolites in the cell .
Transport and Distribution
cis-Urocanic acid is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes, allowing it to accumulate in specific cellular compartments . The distribution of cis-Urocanic acid can influence its localization and activity within the cell .
Subcellular Localization
The subcellular localization of cis-Urocanic acid is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . This localization is crucial for its activity and function, as it allows cis-Urocanic acid to interact with specific biomolecules and cellular structures .
准备方法
合成路线和反应条件: 顺式尿刊酸通常是通过紫外线照射反式尿刊酸制备的 。 该过程涉及反式尿刊酸在紫外光下异构化为顺式形式 .
工业生产方法: 顺式尿刊酸的工业生产采用类似的方法,利用紫外光诱导反式尿刊酸的异构化 。 该方法因其简单有效而高效且应用广泛 .
化学反应分析
反应类型: 顺式尿刊酸会发生各种化学反应,包括:
氧化: 顺式尿刊酸在某些条件下可以被氧化.
还原: 它也可以发生还原反应.
取代: 涉及顺式尿刊酸的取代反应也是可能的.
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢.
还原: 常用的还原剂包括硼氢化钠和氢化铝锂.
取代: 取代反应可能涉及卤素和亲核试剂等试剂.
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生羧酸,而还原可能产生醇 .
相似化合物的比较
类似化合物:
反式尿刊酸: 顺式尿刊酸的前体,由组氨酸产生.
组氨酸: 尿刊酸衍生的氨基酸.
咪唑衍生物: 具有相似结构和性质的化合物.
独特性: 顺式尿刊酸因其在皮肤对紫外线辐射的反应中的特定作用及其免疫抑制特性而独一无二 。 与反式异构体不同,顺式尿刊酸已被证明对免疫功能和炎症有重大影响 .
属性
IUPAC Name |
(Z)-3-(1H-imidazol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIYMIARKYCTBW-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316398 | |
| Record name | cis-Urocanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-35-6 | |
| Record name | cis-Urocanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Urocanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Urocanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIS-UROCANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LM7WD7VIC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


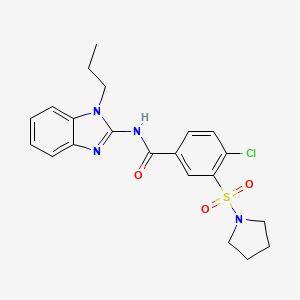
![Isopropyl (3-oxo-1-{[(2-thienylcarbonyl)amino]carbonothioyl}-2-piperazinyl)acetate](/img/structure/B1224134.png)
![1-[2-(3-Acetyl-2-hydroxy-6-methoxy-phenyl)-cyclopropyl]-3-(5-cyano-pyridin-2-YL)-thiourea](/img/structure/B1224135.png)
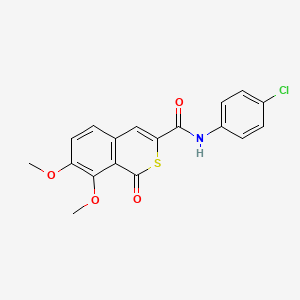
![4-(2,4-DICHLOROPHENYL)-2-[(2-PHENYLACETYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B1224137.png)
![2-[[6-[(3-bromo-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]-1,3-benzothiazol-2-yl]thio]-N-phenylacetamide](/img/structure/B1224138.png)
![4-[(2,4-Dimethoxyanilino)methylidene]-2-(6-methyl-2-pyridinyl)isoquinoline-1,3-dione](/img/structure/B1224144.png)
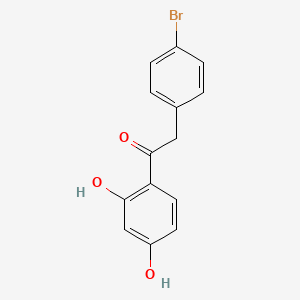
![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B1224146.png)
![4-[[(2,4-difluoroanilino)-sulfanylidenemethyl]hydrazo]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B1224148.png)
![N-(3,4-dimethoxyphenyl)-6-phenyl-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1224150.png)
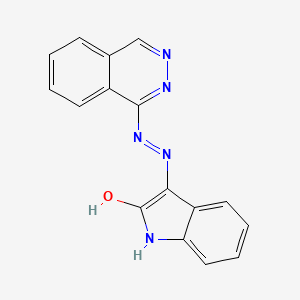
![2-[2-[4-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1224153.png)
